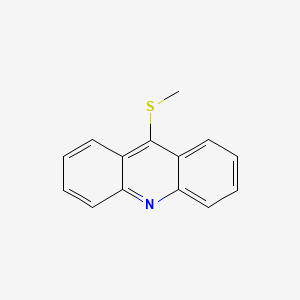

Acridine, 9-(methylthio)-

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NS |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

9-methylsulfanylacridine |

InChI |

InChI=1S/C14H11NS/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 |

InChI Key |

GDBUDPZRQABLBM-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Acridine, 9-(methylthio)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Acridine, 9-(methylthio)-, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a core resource for researchers and professionals engaged in the development of novel therapeutics.

Core Physicochemical Properties

| Property | Acridine (Experimental) | Acridine, 9-(methylthio)- (Estimated/Calculated) | Data Source/Method |

| Molecular Formula | C₁₃H₉N | C₁₄H₁₁NS | - |

| Molecular Weight | 179.22 g/mol | 225.31 g/mol | - |

| Melting Point | 106-110 °C[1] | Data not available | - |

| Boiling Point | 346 °C[1][2] | Data not available | - |

| Water Solubility | 46.5 mg/L[1] | Likely low, similar to or less than acridine | Inferred from the hydrophobic nature of the acridine core and the addition of a methylthio group. |

| pKa (of conjugate acid) | 5.6[2] | Estimated to be slightly lower than acridine due to the weak electron-withdrawing nature of the thioether group. | - |

| logP (Octanol-Water Partition Coefficient) | 3.4[1] | ~3.5 - 4.5 | Calculated using various computational models. |

Synthesis and Experimental Protocols

The synthesis of Acridine, 9-(methylthio)- can be approached through several established methods for the preparation of 9-substituted acridine derivatives. A common and effective route involves the nucleophilic substitution of a leaving group at the 9-position of the acridine ring.

General Synthetic Approach: Nucleophilic Substitution from 9-Chloroacridine

A plausible and widely used method for the synthesis of 9-thioether acridine derivatives is the reaction of 9-chloroacridine with a corresponding thiol.[3] In the case of Acridine, 9-(methylthio)-, this would involve the reaction with methanethiol or its corresponding sodium salt, sodium thiomethoxide.

Reaction Scheme:

or

Detailed Experimental Protocol (Hypothetical):

-

Preparation of the Nucleophile: A solution of sodium methoxide in a suitable anhydrous solvent (e.g., methanol or DMF) is treated with methanethiol to generate sodium thiomethoxide in situ.

-

Reaction: 9-Chloroacridine, dissolved in an appropriate anhydrous solvent (e.g., DMF), is added to the solution of sodium thiomethoxide. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane) or by column chromatography on silica gel.

Characterization: The final product would be characterized by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the methylthio group and the overall structure.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

Acridine derivatives are well-known for their diverse biological activities, with many exhibiting anticancer, antimicrobial, and antiparasitic properties.[2] The primary mechanism of action for many acridines involves their ability to intercalate into DNA, leading to the inhibition of DNA replication and transcription.

Inhibition of Topoisomerase II

A significant body of research has identified 9-substituted acridine derivatives as potent inhibitors of topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[4][5] These compounds can act as "topoisomerase poisons," stabilizing the transient covalent complex between the enzyme and DNA, which leads to the accumulation of double-strand breaks and ultimately triggers apoptosis in cancer cells.

The diagram below illustrates a simplified workflow for a topoisomerase II inhibition assay, a key experiment to determine the biological activity of compounds like Acridine, 9-(methylthio)-.

Studies on 9-(phenylthio)acridines have shown moderate cytotoxicity against leukemia cell lines, suggesting that the sulfur-containing substituent at the 9-position is compatible with antitumor activity.[4] It is therefore plausible that Acridine, 9-(methylthio)- also functions as a topoisomerase II inhibitor.

Other Potential Mechanisms

While DNA intercalation and topoisomerase inhibition are prominent mechanisms, some 9-thioalkylacridines have demonstrated antimicrobial activity that may be linked to the inhibition of RNA synthesis.[6] Furthermore, various acridine derivatives have been shown to influence other cellular signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are critical in cell survival, proliferation, and inflammation.[7]

The diagram below depicts a simplified representation of a signaling pathway that can be affected by acridine derivatives, leading to apoptosis.

References

- 1. Acridine - Wikipedia [en.wikipedia.org]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 4. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

Spectroscopic Profiling of 9-(methylthio)acridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 9-(methylthio)acridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of acridine derivatives.

Introduction

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted significant attention due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties. The substitution at the 9-position of the acridine ring system is a common strategy to modulate these biological activities. 9-(methylthio)acridine, with a methylthio group at this key position, presents a unique electronic and steric profile that warrants detailed spectroscopic investigation. Understanding its spectral signature is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 9-(methylthio)acridine, both ¹H and ¹³C NMR are essential for structural confirmation.

Table 1: Predicted ¹H NMR Data for 9-(methylthio)acridine

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.6 | s | S-CH₃ |

| ~7.4 - 7.6 | m | Aromatic CH |

| ~7.7 - 7.9 | m | Aromatic CH |

| ~8.2 - 8.4 | d | Aromatic CH |

| ~8.6 - 8.8 | d | Aromatic CH |

Data is extrapolated from the known spectrum of 9-(phenylthio)acridine in CDCl₃.

Table 2: Predicted ¹³C NMR Data for 9-(methylthio)acridine

| Chemical Shift (δ, ppm) | Assignment |

| ~15.0 | S-CH₃ |

| ~125.0 - 131.0 | Aromatic CH |

| ~149.0 | Aromatic C (quaternary) |

| ~158.0 | Aromatic C-S (quaternary) |

Data is extrapolated from the known spectrum of 9-(phenylthio)acridine in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 9-(methylthio)acridine is expected to be characterized by the vibrational modes of the acridine core and the methylthio group.

Table 3: Expected IR Absorption Bands for 9-(methylthio)acridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2920 - 2980 | Weak | Aliphatic C-H stretch (S-CH₃) |

| 1600 - 1650 | Medium-Strong | C=C and C=N stretching (acridine ring) |

| 1450 - 1550 | Medium-Strong | Aromatic ring skeletal vibrations |

| 1300 - 1400 | Medium | C-H bending (S-CH₃) |

| 650 - 750 | Strong | C-S stretch |

| 730 - 770 | Strong | Aromatic C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Acridine derivatives typically exhibit characteristic absorption bands in the UV and visible regions due to π-π* transitions within the aromatic system.[1]

Table 4: Expected UV-Vis Absorption Maxima for 9-(methylthio)acridine

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| ~250 | High | Ethanol | π-π* transition |

| ~350 - 450 | Moderate | Ethanol | π-π* transition (acridine ring)[1] |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 9-(methylthio)acridine.

Materials:

-

9-(methylthio)acridine sample

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 9-(methylthio)acridine in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of 9-(methylthio)acridine to identify its functional groups.

Materials:

-

9-(methylthio)acridine sample (solid)

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of 9-(methylthio)acridine with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place a portion of the powder into a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the data to obtain a transmittance or absorbance spectrum.

-

UV-Vis Spectroscopy

Objective: To determine the electronic absorption spectrum of 9-(methylthio)acridine.

Materials:

-

9-(methylthio)acridine sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of 9-(methylthio)acridine and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) from the stock solution by serial dilution.

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the working solution and then fill it with the working solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of 9-(methylthio)acridine.

Caption: Workflow for the spectroscopic analysis of 9-(methylthio)acridine.

References

Illuminating the Core: A Technical Guide to the Photophysical Properties of 9-(methylthio)acridine and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Photophysics of Acridine Derivatives

The fluorescence of acridine and its derivatives is highly sensitive to their chemical environment and substitution pattern. The quantum yield (ΦF), representing the efficiency of the fluorescence process, and the fluorescence lifetime (τF), the average time a molecule remains in its excited state, are critical parameters for applications such as high-performance dyes, fluorescent probes, and photosensitizers.

Substitution at the 9-position of the acridine ring has a profound impact on these properties. Electron-donating or -withdrawing groups can alter the energy levels of the excited states, influencing both the emission wavelength and the efficiency of radiative versus non-radiative decay pathways. The introduction of a methylthio (-SCH3) group, a sulfur-containing substituent, is of particular interest due to the potential for unique electronic and steric effects. While specific data for 9-(methylthio)acridine is sparse, studies on analogous 9-thio-substituted acridines provide valuable insights into its expected photophysical behavior.

Comparative Photophysical Data of 9-Substituted Acridines

To provide a predictive framework for the properties of 9-(methylthio)acridine, the following table summarizes the quantum yield and, where available, the fluorescence lifetime of various 9-substituted acridine derivatives. This comparative data highlights the influence of different substituents on the photophysical characteristics of the acridine core.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) | Reference |

| 9-aminoacridine | Water | - | - | 0.99 | [Generic Data] |

| 9-chloroacridine | Ethanol | - | - | 0.23 | [Generic Data] |

| 9-phenoxyacridine | - | - | - | Moderate Cytotoxicity | [1] |

| 9-(phenylthio)acridine | - | - | - | Moderate Cytotoxicity | [1] |

| 1-(acridin-9-yl)-3-alkyl-S-methylisothiuronium iodides | Acetonitrile | ~420 | ~468 | Increased fluorescence vs. precursor | [2][3] |

| Acridine-dicyanoisophorone-based probe 1a | Dioxane | - | 553 | 0.005 | [4] |

| Acridine-dicyanoisophorone-based probe 1a | Water | - | 594 | 0.356 | [4] |

Note: The table includes data for structurally related compounds to provide context. Specific values for 9-(methylthio)acridine are not available in the cited literature.

Experimental Protocols for Photophysical Characterization

The determination of quantum yield and fluorescence lifetime requires precise and standardized experimental procedures. Below are detailed methodologies commonly employed for the characterization of fluorescent molecules like acridine derivatives.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique that compares the fluorescence intensity of a sample to that of a well-characterized standard with a known quantum yield.

Materials and Reagents:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., ethanol, cyclohexane, spectroscopic grade)

-

Sample compound (e.g., 9-(methylthio)acridine)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorption Spectra Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Spectra Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Data Analysis: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

High-speed photodetector (e.g., photomultiplier tube - PMT or microchannel plate - MCP)

-

TCSPC electronics (including a time-to-amplitude converter - TAC and a multi-channel analyzer - MCA)

-

Sample holder and optics

Procedure:

-

Instrument Setup: The pulsed light source excites the sample, and the emitted photons are detected by the high-speed photodetector.

-

Data Acquisition: The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon. This process is repeated for a large number of excitation cycles.

-

Histogram Generation: The collected time differences are used to build a histogram, which represents the probability distribution of the fluorescence decay.

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I0 * exp(-t / τF)

Where:

-

I0 is the intensity at time t=0.

-

τF is the fluorescence lifetime.

-

Visualizing Experimental Workflows and Molecular Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: Experimental workflow for photophysical characterization.

Caption: Structural relationship of 9-(methylthio)acridine.

Potential Applications in Drug Development and Research

Acridine derivatives have a long history in medicine, with applications ranging from antiseptics to anticancer agents. The unique properties of 9-substituted acridines make them attractive for several areas of modern drug development and research:

-

Antitumor Agents: The ability of the planar acridine ring to intercalate into DNA is a key mechanism for its anticancer activity.[1] The nature of the 9-substituent can modulate this interaction and influence cytotoxicity.[1]

-

Fluorescent Probes: The sensitivity of their fluorescence to the local environment makes acridine derivatives excellent candidates for developing fluorescent probes to study biological systems. For example, they can be designed to report on changes in pH, viscosity, or the presence of specific ions.[4]

-

Targeted Drug Delivery: By functionalizing the 9-position with specific targeting moieties, acridine-based drugs can be directed to particular cells or tissues, potentially reducing off-target effects.

The introduction of a methylthio group could influence these applications by altering the molecule's lipophilicity, hydrogen bonding capacity, and electronic properties, thereby affecting its cellular uptake, target binding, and photophysical response.

Conclusion

While specific quantitative data for the quantum yield and fluorescence lifetime of 9-(methylthio)acridine remain to be experimentally determined, this guide provides a solid foundation for researchers in the field. By understanding the photophysical properties of related 9-substituted acridines and employing the detailed experimental protocols outlined herein, scientists and drug development professionals can effectively characterize this and other novel acridine derivatives. The continued exploration of this versatile chemical scaffold holds significant promise for the development of new diagnostic tools and therapeutic agents.

References

- 1. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]

The Biological Activity of 9-(Methylthio)acridine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 9-(methylthio)acridine and its closely related derivatives. Acridine-based compounds have long been a subject of intense research due to their diverse pharmacological properties, including anticancer, antimicrobial, and antiparasitic activities. The introduction of a methylthio group at the 9-position of the acridine scaffold can significantly modulate these biological effects, offering a promising avenue for the development of novel therapeutic agents.

This document summarizes key quantitative data on the biological activity of these compounds, details relevant experimental methodologies, and visualizes the primary mechanisms of action through signaling pathway and workflow diagrams.

Quantitative Biological Activity Data

The biological activity of 9-(alkylthio)acridine derivatives has been evaluated against various cancer cell lines and microbial strains. The following tables summarize the available quantitative data, providing a clear comparison of the potency of these compounds.

Table 1: Anticancer Activity of 9-(Phenylthio)acridine Derivatives

Data from a study on DNA-intercalating 9-anilinoacridines, including 9-phenoxyacridines and 9-(phenylthio)acridines, revealed moderate cytotoxicity against murine and human leukemia cell lines.[1]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 9-(Phenylthio)acridine | L1210 (Mouse Leukemia) | Moderate | [1] |

| 9-(Phenylthio)acridine | HL-60 (Human Leukemia) | Moderate | [1] |

Note: The original study described the cytotoxicity as "moderate," without providing specific numerical IC50 values in the abstract.

Table 2: Antimicrobial Activity of 9-(Ethylthio)acridine Derivatives

A study investigating new 9-(ethylthio)acridine derivatives identified antimicrobial activity in amino-substituted compounds. The 2-amino derivative, in particular, showed notable efficacy against a range of bacteria.[2]

| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Reference |

| 2-Amino-9-(ethylthio)acridine | Proteus mirabilis | 12 | [2] |

| 2-Amino-9-(ethylthio)acridine | Bacillus subtilis | 30 | [2] |

| 2-Amino-9-(ethylthio)acridine | Citrobacter freundii | 60 | [2] |

| 2-Amino-9-(ethylthio)acridine | Escherichia coli | 90 | [2] |

| 2-Amino-9-(ethylthio)acridine | Enterobacter vulneris | 128 | [2] |

| 2-Amino-9-(ethylthio)acridine | Serratia marcescens | 500 | [2] |

| 2-Amino-9-(ethylthio)acridine | Staphylococcus aureus | 500 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of 9-(methylthio)acridine and its derivatives. These protocols are based on established methods for assessing anticancer and antimicrobial activity.

Synthesis of 9-(Alkylthio)acridine Derivatives

A general method for the synthesis of 9-substituted acridines is the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride, often accelerated by microwave irradiation.[3] For the synthesis of 9-(alkylthio)acridines, a common route involves the nucleophilic substitution of 9-chloroacridine with an appropriate thiol.

Synthesis of 9-(Methylthio)acridine:

-

Preparation of 9-Chloroacridine: Aniline is condensed with o-chlorobenzoic acid to form diphenylamine-2-carboxylic acid. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 9-chloroacridine.

-

Nucleophilic Substitution: 9-chloroacridine is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

An equimolar amount of methanethiol (or its sodium salt, sodium thiomethoxide) is added to the solution.

-

A base, such as sodium hydroxide or potassium carbonate, is added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 9-(methylthio)acridine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., HL-60 or L1210) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The 9-(methylthio)acridine derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: The 9-(methylthio)acridine derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanisms of Action and Signaling Pathways

The biological activity of acridine derivatives is often attributed to their ability to interact with DNA and interfere with essential cellular processes. The planar aromatic structure of the acridine ring allows it to intercalate between the base pairs of DNA, leading to a variety of downstream effects.

DNA Intercalation and Topoisomerase Inhibition

One of the primary mechanisms of action for many acridine derivatives is the inhibition of topoisomerase II.[1] This enzyme is crucial for managing DNA topology during replication and transcription. By intercalating into the DNA, acridine derivatives can stabilize the DNA-topoisomerase II cleavage complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks and ultimately, apoptosis.

Workflow for Topoisomerase II Inhibition Assay.

Induction of Apoptosis via p53 and MAPK Signaling Pathways

Acridine derivatives have been shown to induce apoptosis in cancer cells through the activation of key signaling pathways, including the p53 and mitogen-activated protein kinase (MAPK) pathways.[4][5] DNA damage caused by these compounds can trigger the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce the expression of pro-apoptotic proteins like Bax, leading to the mitochondrial pathway of apoptosis.

Furthermore, acridine derivatives can modulate the activity of MAPK signaling cascades. For instance, they can lead to the phosphorylation and activation of JNK and p38, which are generally associated with pro-apoptotic signals, while potentially inhibiting the pro-survival ERK pathway.

Signaling Pathways Leading to Apoptosis.

Conclusion

9-(Methylthio)acridine and its derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The available data indicates that these compounds exhibit moderate to potent biological activities, likely mediated through mechanisms involving DNA intercalation, topoisomerase II inhibition, and the induction of apoptosis via key cellular signaling pathways. Further research, including more extensive structure-activity relationship studies and in vivo evaluations, is warranted to fully elucidate the therapeutic potential of this class of molecules. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

- 5. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Acridine, 9-(methylthio)- - A Review of Inferred Mechanisms of Action in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acridine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2] The planar tricyclic structure of the acridine ring is a key determinant of its biological function, allowing it to intercalate into DNA.[1][2] The nature of the substituent at the 9-position of the acridine nucleus plays a crucial role in modulating the compound's biological activity and mechanism of action.[2] This technical guide focuses on the putative mechanism of action of Acridine, 9-(methylthio)-, drawing parallels from closely related 9-substituted acridines.

Core Putative Mechanism of Action

Based on the established mechanisms of 9-substituted acridine derivatives, the biological activity of Acridine, 9-(methylthio)- is likely to be multifactorial, primarily centered around its interaction with DNA and the inhibition of key cellular enzymes.

DNA Intercalation

The planar aromatic structure of the acridine ring is the foundational element for its ability to insert itself between the base pairs of double-stranded DNA.[1] This intercalation is thought to be the initial step in a cascade of cellular events. The introduction of a methylthio (-SCH3) group at the 9-position is expected to influence the electronic and steric properties of the molecule, which in turn would affect its DNA binding affinity.

Caption: Inferred mechanism of Topoisomerase II inhibition.

Quantitative Data from Analogous Compounds

No specific quantitative data for Acridine, 9-(methylthio)- has been identified. The following table summarizes representative data for related 9-substituted acridine derivatives to provide a comparative context for potential activity.

| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |

| 9-(Phenylthio)acridines | L1210 (Leukemia) | Cytotoxicity | Moderate (exact values not specified) | [3] |

| 9-(Phenylthio)acridines | HL-60 (Leukemia) | Cytotoxicity | Moderate (exact values not specified) | [3] |

| Acridine-thiosemicarbazone | B16-F10 (Melanoma) | Cytotoxicity | 14.79 | [4] |

| Acridine-thiosemicarbazone | - | Topoisomerase IIα Inhibition | 79% inhibition at 100 µM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological mechanism of action of Acridine, 9-(methylthio)-.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Workflow:

Caption: Workflow for the Topoisomerase II inhibition assay.

Detailed Steps:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the desired concentration of Acridine, 9-(methylthio)-.

-

Enzyme Addition: Add human topoisomerase IIα to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (no compound).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a solution containing sodium dodecyl sulfate (SDS) and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel until the different forms of DNA (supercoiled, relaxed, and linear) are separated.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form, whereas in the control without inhibitor, the supercoiled DNA will be converted to the relaxed form.

Conclusion

While direct experimental evidence for the mechanism of action of Acridine, 9-(methylthio)- is currently lacking, a strong inference can be made based on the extensive research on other 9-substituted acridine derivatives. The primary mechanisms are likely to be DNA intercalation and inhibition of topoisomerase II, leading to cytotoxicity. The provided experimental protocols offer a clear roadmap for the future investigation and validation of these putative mechanisms for this specific compound. Further research is warranted to elucidate the precise biological activity and therapeutic potential of Acridine, 9-(methylthio)-.

References

An In-depth Technical Guide on the Solubility and Stability of 9-(methylthio)acridine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-(methylthio)acridine

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The planar tricyclic structure of the acridine nucleus allows it to intercalate into DNA, leading to various therapeutic applications, including anticancer and antimicrobial agents. The substituent at the 9-position of the acridine ring plays a crucial role in modulating its biological activity, physicochemical properties, and pharmacokinetic profile.

9-(Methylthio)acridine, which features a methylthio (-S-CH₃) group at the 9-position, is a key intermediate in the synthesis of various other 9-substituted acridine derivatives. The methylthio group can act as a leaving group, allowing for nucleophilic substitution to introduce a diverse array of functionalities. Understanding the solubility and stability of this parent compound is paramount for its use in synthesis, formulation development, and as a reference standard in analytical methods. This guide outlines the theoretical considerations for its solubility and stability and provides detailed experimental protocols for their determination.

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. For 9-(methylthio)acridine, its solubility is expected to be influenced by the interplay of the hydrophobic acridine core and the somewhat more polarizable methylthio group.

Expected Solubility Characteristics

-

Aqueous Solubility: Due to the large, hydrophobic, and non-polar nature of the acridine ring system, 9-(methylthio)acridine is expected to have very low solubility in water and aqueous buffer systems at neutral pH.

-

Organic Solvents: It is anticipated to exhibit good solubility in a range of organic solvents. Based on the properties of similar aromatic compounds, its solubility is likely to be higher in polar aprotic solvents and lower in non-polar solvents. A predicted order of solubility would be:

-

High Solubility: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)

-

Moderate Solubility: Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate

-

Low to Moderate Solubility: Methanol, Ethanol

-

Low Solubility: Toluene, Hexane, Diethyl Ether

-

Contextual Solubility Data of Related Acridine Compounds

While specific data for 9-(methylthio)acridine is unavailable, the following tables provide solubility information for the parent compound, acridine, and a more complex derivative, acridine orange, to offer a general reference.

Table 1: Solubility of Acridine

| Solvent | Temperature (°C) | Solubility |

| Water | 24 | 38.4 mg/L |

| Benzene | 20 | 1 g in 5 mL |

| Ethanol | 20 | 1 g in 6 mL |

| Diethyl Ether | 20 | 1 g in 16 mL |

| Boiling Benzene | - | 1 g in <1 mL |

| Boiling Ethanol | - | 1 g in <1 mL |

| Boiling Cyclohexane | - | 1 g in 1.8 mL |

Source: PubChem CID 9215[1]

Table 2: Solubility of Acridine Orange

| Solvent | Approximate Solubility (mg/mL) |

| Dimethyl sulfoxide (DMSO) | 20 |

| Dimethyl formamide (DMF) | 2 |

| Ethanol | 0.3 |

| PBS (pH 7.2) | 1 |

Source: Cayman Chemical Product Information[2]

Stability Profile

The stability of 9-(methylthio)acridine is a critical parameter for its storage, handling, and use in experimental settings. Degradation can lead to the formation of impurities that may have altered biological activity or interfere with analytical measurements.

Potential Degradation Pathways

The chemical structure of 9-(methylthio)acridine suggests several potential routes of degradation under various stress conditions:

-

Oxidation: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is a common metabolic pathway for sulfur-containing compounds.

-

Hydrolysis: While the methylthio group is generally stable to hydrolysis, under strongly acidic or basic conditions, it could potentially be cleaved to form 9-acridone.

-

Photodegradation: The acridine ring system is chromophoric and absorbs UV radiation, which can lead to photolytic degradation. The presence of the thioether may also influence the photochemical reactivity.

Experimental Protocols

To address the lack of specific data, the following sections provide detailed, generalized protocols for determining the solubility and stability of 9-(methylthio)acridine.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 9-(methylthio)acridine in various solvents.

Materials:

-

9-(methylthio)acridine (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 9-(methylthio)acridine to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the selected solvent (e.g., 1-2 mL).

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 9-(methylthio)acridine of known concentrations in the respective solvent.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample by HPLC-UV or UV-Vis spectrophotometry to determine the concentration of 9-(methylthio)acridine in the saturated solution.

-

The solubility is then calculated by multiplying the measured concentration by the dilution factor.

-

Diagram of Experimental Workflow for Solubility Determination:

Workflow for thermodynamic solubility determination.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol outlines the steps to develop an analytical method capable of separating the parent compound from its degradation products and then using this method to assess its stability.

Objective: To develop a stability-indicating HPLC method and evaluate the stability of 9-(methylthio)acridine under various stress conditions.

Part A: Method Development

-

Initial HPLC Conditions:

-

Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended to separate both polar and non-polar compounds.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile or Methanol

-

-

Gradient: A broad gradient (e.g., 5% to 95% B over 20 minutes) can be used for initial screening.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where 9-(methylthio)acridine has maximum absorbance (determined by a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Column Temperature: 30 °C.

-

-

Sample Preparation: Prepare a solution of 9-(methylthio)acridine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

Part B: Forced Degradation Studies

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60-80 °C for several hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60-80 °C for several hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for several hours.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80 °C) for several days.

-

Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm or 365 nm) or broad-spectrum light in a photostability chamber.

-

-

Sample Analysis:

-

At various time points, withdraw an aliquot of each stressed sample.

-

If necessary, neutralize the acidic and basic samples.

-

Dilute the samples to an appropriate concentration and inject them into the HPLC system.

-

-

Method Optimization:

-

Analyze the chromatograms of the stressed samples. If the degradation product peaks are not well-resolved from the parent peak or from each other, optimize the HPLC method by adjusting the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, changing the pH), or the column chemistry.

-

The final method is considered "stability-indicating" when it can separate all degradation products from the parent compound and from each other, and the parent peak maintains its purity (as assessed by the PDA detector).

-

Diagram of Forced Degradation Study Workflow:

Workflow for developing a stability-indicating method.

Conclusion

While direct experimental data on the solubility and stability of 9-(methylthio)acridine is currently lacking in the public domain, this guide provides a robust framework for any researcher or drug development professional to systematically determine these critical parameters. By following the detailed protocols for solubility and stability testing, users can generate the necessary data to support further research, synthesis, and development activities involving this important acridine derivative. The provided contextual data and theoretical considerations serve as a valuable starting point for these investigations.

References

The Emerging Potential of 9-(Methylthio)acridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acridine scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Among the vast landscape of acridine derivatives, 9-(methylthio)acridine is emerging as a compound of significant interest. While research is in its early stages, the introduction of the methylthio group at the 9-position offers unique physicochemical properties that may translate into novel pharmacological profiles. This technical guide provides a comprehensive overview of the current understanding and potential applications of 9-(methylthio)acridine, drawing upon data from closely related analogs to highlight its promise, particularly in oncology and neurodegenerative diseases. This document details its synthesis, potential mechanisms of action, and protocols for its biological evaluation.

Introduction

Acridine and its derivatives have a rich history in drug discovery, with applications ranging from anticancer and antimicrobial to antiparasitic agents. Their planar tricyclic structure allows for intercalation into DNA, a mechanism that underpins much of their biological activity. The 9-position of the acridine ring is a key site for chemical modification, as substituents at this position can significantly influence the compound's interaction with biological targets.

The introduction of a sulfur-containing moiety, specifically a methylthio (-SCH3) group, at the 9-position presents an intriguing modification. The sulfur atom can engage in unique interactions with biological macromolecules, and its presence can modulate the electronic properties and metabolic stability of the acridine core. While direct studies on 9-(methylthio)acridine are limited, research on analogous 9-(phenylthio)acridines has demonstrated moderate cytotoxicity against leukemia and other cancer cell lines, suggesting that the thioether linkage is a viable strategy for developing novel anticancer agents. This guide will explore the potential of 9-(methylthio)acridine based on the foundational knowledge of its chemical class.

Synthesis of 9-(Methylthio)acridine

The primary route for the synthesis of 9-(methylthio)acridine involves the nucleophilic aromatic substitution of 9-chloroacridine. This precursor is readily synthesized from commercially available starting materials.

Synthesis of 9-Chloroacridine

A common method for the preparation of 9-chloroacridine is the treatment of N-phenylanthranilic acid or acridone with phosphorus oxychloride (POCl3)[1].

Experimental Protocol: Synthesis of 9-Chloroacridine from N-Phenylanthranilic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine N-phenylanthranilic acid (1 equivalent) with an excess of phosphorus oxychloride (e.g., 4-5 equivalents).

-

Heating: Heat the mixture under reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.

-

Removal of Excess POCl3: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl3 under reduced pressure.

-

Work-up: Cautiously add the reaction mixture to crushed ice with vigorous stirring. The 9-chloroacridine will precipitate as a solid.

-

Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water, and then with a cold dilute solution of sodium bicarbonate to neutralize any remaining acid. The crude product can be recrystallized from a suitable solvent, such as ethanol or toluene, to yield pure 9-chloroacridine.

Synthesis of 9-(Methylthio)acridine

The synthesis of 9-(methylthio)acridine can be achieved by the reaction of 9-chloroacridine with a methylthiol source, such as sodium thiomethoxide (NaSCH3) or methanethiol in the presence of a base.

Experimental Protocol: Synthesis of 9-(Methylthio)acridine

-

Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 9-chloroacridine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Addition of Nucleophile: Add sodium thiomethoxide (1.1-1.5 equivalents) to the solution at room temperature. Alternatively, bubble methanethiol gas through the solution containing a non-nucleophilic base like sodium hydride (NaH) to generate the thiolate in situ.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 9-(methylthio)acridine can be purified by column chromatography on silica gel.

Potential Medicinal Chemistry Applications

Based on the known biological activities of acridine derivatives, 9-(methylthio)acridine holds potential in several therapeutic areas.

Anticancer Activity

The primary hypothesized mechanism of action for 9-(methylthio)acridine as an anticancer agent is the inhibition of topoisomerase II. Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells. Studies on 9-(phenylthio)acridines have shown moderate cytotoxicity, providing a strong rationale for investigating the anticancer potential of 9-(methylthio)acridine[2].

Signaling Pathways: Acridine derivatives have been shown to modulate key signaling pathways involved in cancer progression. It is plausible that 9-(methylthio)acridine could exert its effects through:

-

p53 Signaling Pathway: Acridines can stabilize and activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.

-

PI3K/AKT/mTOR Signaling Pathway: This pathway is frequently hyperactivated in cancer. Some acridine derivatives have been shown to inhibit this pathway, thereby reducing cell proliferation and survival.

Experimental Workflow for Anticancer Evaluation

References

In-depth Technical Guide: Toxicological and Safety Data for Acridine, 9-(methylthio)-

Introduction

Acridine, 9-(methylthio)- is a derivative of acridine, a nitrogen-containing heterocyclic aromatic compound. Acridines are known for their diverse biological activities, including use as antiseptics, antimalarial agents, and anticancer drugs.[1] Their planar structure allows them to intercalate into DNA, which is the basis for both their therapeutic effects and their potential toxicity.[2][3] This guide provides a summary of the available toxicological and safety data for the acridine class of compounds to inform researchers, scientists, and drug development professionals about their potential hazards.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for assessing its potential toxicological profile. While specific data for Acridine, 9-(methylthio)- is limited, the properties of the parent acridine molecule provide a useful starting point.

| Property | Value (for Acridine) | Reference |

| Molecular Formula | C₁₃H₉N | [2] |

| Molecular Weight | 179.22 g/mol | [4] |

| Appearance | Small colorless needle-like crystalline solid | [2][4] |

| Melting Point | 106-110 °C | [5] |

| Boiling Point | 346 °C | [5] |

| Solubility | Slightly soluble in hot water. | [2][4] |

| Log P | 3.4 |

Toxicological Data

The toxicological data for acridine and its derivatives indicate a range of potential health effects, from acute toxicity to genotoxicity.

Acute Toxicity

Acute toxicity data, typically expressed as the LD50 (the dose that is lethal to 50% of a test population), is available for acridine and some of its derivatives.

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Acridine | Rat | Oral | 2000 mg/kg | |

| Acridine Orange | Mouse (male) | Intravenous | 32 mg/kg | [6] |

| Acridine Orange | Mouse (female) | Intravenous | 36 mg/kg | [6] |

| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Mouse | Intraperitoneal | 500 mg/kg | [7] |

| 2-((6-Chloro-2-methoxyacridin-9-yl)amino)-5,6,7,8-tetrahydro- 4H-cyclohepta[b]-thiophene-3-carbonitrile (ACS03) | Mouse | Intraperitoneal | >5000 mg/kg | [8] |

Cytotoxicity

Cytotoxicity, the ability of a compound to kill cells, is a key indicator of its potential as an anticancer agent and also a measure of its general toxicity.

| Compound/Derivative Class | Cell Line(s) | IC50 | Reference |

| 9-Phenoxyacridines and 9-(Phenylthio)acridines | L1210 (mouse leukemia), HL-60 (human leukemia) | Moderate cytotoxicity | [9] |

| Acridine/Sulfonamide Hybrid (Compound 8b) | HepG2, HCT-116, MCF-7 | 14.51 µM, 9.39 µM, 8.83 µM | [10] |

| 9-Anilinoacridines with N-mustard residue (Compound 13) | CCRF-CEM (human lymphoblastic leukemia) | 1.3 nM | [11] |

| N-(9-Acridinyl) Amino Acid Derivatives | Vero cells | CC50 values from 41.72 to 154.10 µM | [12] |

Genotoxicity and Mutagenicity

Many acridine derivatives are known to be genotoxic, meaning they can damage DNA. This is often due to their ability to intercalate between DNA base pairs.[2][3]

-

Frameshift Mutations: Simple acridines are known to cause frameshift mutations, particularly in bacterial and bacteriophage assays.[3]

-

DNA Damage: Acridines can induce DNA damage, leading to the activation of DNA repair systems.[13] Some acridine derivatives have shown potential clastogenicity (the ability to cause breaks in chromosomes) in vitro.[14]

-

SOS Response: 9-Aminoacridine has been shown to be a weak inducer of the SOS response in E. coli, which is a cellular response to DNA damage.[13]

Safety and Handling

Based on the data for acridine and its derivatives, the following safety precautions are recommended when handling Acridine, 9-(methylthio)-:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5][15]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Do not ingest.[5]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible toxicological data. Below are general outlines for key toxicity assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate overnight.[10]

-

Compound Exposure: Replace the culture medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[10]

-

MTT Addition: Remove the medium and add a fresh medium containing MTT solution. Incubate for 4 hours.[10]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens.

-

Strain Selection: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA97a, TA98, TA100, TA102).[14]

-

Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.[14]

-

Plate Incorporation Method: Mix the bacterial culture, the test compound at various concentrations, and (if used) the S9 mix with molten top agar. Pour the mixture onto a minimal glucose agar plate.[14]

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Acute Toxicity Study (LD50 Determination)

This study is designed to determine the dose of a substance that is lethal to 50% of the test animals.

-

Animal Selection: Use a suitable animal model, such as mice or rats.[6]

-

Dose Administration: Administer the test compound via a specific route (e.g., oral, intravenous, intraperitoneal) at a range of doses to different groups of animals.[6][7]

-

Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.[6]

-

Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

-

Data Analysis: Use statistical methods to calculate the LD50 value.

Visualizations

Proposed Mechanism of Action: DNA Intercalation

The planar structure of acridine derivatives allows them to insert between the base pairs of DNA, a process known as intercalation. This can lead to frameshift mutations and inhibition of DNA replication and transcription.

Caption: General mechanism of acridine-induced genotoxicity.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using the MTT assay.

Caption: Workflow for a typical MTT cytotoxicity assay.

References

- 1. Genotoxicity of maleic hydrazide, acridine and DEHP in Allium cepa root cells performed by two different laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sabraojournal.org [sabraojournal.org]

- 14. Genotoxicity assessment of new synthesized acridine derivative--3,6-diamino-10-methyl-9,10-dihydroacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Electrochemical Behavior of 9-(methylthio)acridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of 9-(methylthio)acridine, a compound of interest in medicinal chemistry and materials science. Understanding its redox properties is crucial for elucidating its mechanism of action, potential metabolic pathways, and for the development of novel therapeutic agents and electronic materials. This document summarizes key quantitative data, details experimental protocols for electrochemical analysis, and visualizes the proposed reaction mechanisms.

Core Electrochemical Properties

The electrochemical behavior of 9-(methylthio)acridine is characterized by its susceptibility to oxidation. The electron-donating nature of the methylthio group at the 9-position influences the electron density of the acridine core, making it a focal point for electrochemical reactions. Studies on a series of 9-(alkylthio)acridines have shown that these compounds undergo electrochemical oxidation, which can serve as a model for their metabolic degradation.[1]

Data Presentation

| Compound Class | Redox Process | Half-Wave Potential (E½) vs. Ag/AgCl | Notes |

| 9-(Alkylthio)acridines | Oxidation | Data for specific derivatives determined but not individually available in reviewed literature. | The electrochemical oxidation has been studied as a model for metabolic degradation.[1] |

| 9-Anilinoacridines | Oxidation | Varies with substitution on the aniline ring. | Electron-donating groups lower the oxidation potential.[2] |

Experimental Protocols

The primary technique for investigating the electrochemical behavior of 9-(methylthio)acridine is cyclic voltammetry (CV). The following protocol outlines a typical experimental setup for acquiring cyclic voltammograms of this compound.

Objective: To determine the oxidation and reduction potentials of 9-(methylthio)acridine and to assess the reversibility of its redox processes.

Materials:

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire electrode

-

Electrolyte Solution: 0.1 M tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile (CH₃CN)

-

Analyte: 1 mM 9-(methylthio)acridine

-

Electrochemical Cell: A three-electrode cell

-

Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.

-

Inert Gas: High-purity nitrogen or argon

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the polished electrode thoroughly with deionized water and then with acetonitrile.

-

Clean the platinum wire counter electrode and the Ag/AgCl reference electrode.

-

-

Electrochemical Cell Setup:

-

Add the electrolyte solution containing 1 mM 9-(methylthio)acridine to the electrochemical cell.

-

Assemble the three-electrode system in the cell, ensuring the electrodes are properly immersed in the solution.

-

-

Deoxygenation:

-

Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

-

Initial Potential: 0 V

-

Vertex Potential 1 (Switching Potential): +1.5 V (or a potential sufficient to observe the oxidation peak)

-

Vertex Potential 2 (Final Potential): -1.5 V (or a potential to observe any reduction peaks)

-

Scan Rate: 100 mV/s

-

-

Initiate the potential sweep and record the resulting current.

-

Perform multiple scans to ensure reproducibility.

-

Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.

-

Proposed Electrochemical Oxidation Mechanism

The electrochemical oxidation of 9-(alkylthio)acridines is proposed to proceed through a multi-step mechanism.[3] The initial step involves the loss of an electron from the sulfur atom, forming a radical cation. This is followed by further reactions, potentially leading to the formation of sulfoxides and other degradation products. The proposed scheme highlights the reactivity of the thioether linkage.

Caption: Proposed electrochemical oxidation pathway of 9-(methylthio)acridine.

Experimental Workflow

The process of investigating the electrochemical behavior of a compound like 9-(methylthio)acridine follows a structured workflow, from sample preparation to data analysis.

Caption: Standard workflow for cyclic voltammetry experiments.

Conclusion

The electrochemical behavior of 9-(methylthio)acridine is a key aspect of its chemical characterization, with implications for its biological activity and potential applications. The proposed oxidation mechanism, initiated at the sulfur atom, provides a framework for understanding its reactivity. Further studies to precisely quantify the redox potentials and to identify the oxidation products are warranted to fully elucidate its electrochemical profile. This guide provides the foundational knowledge for researchers and professionals to design and execute such investigations.

References

A Comprehensive Guide to the Synthesis of 9-(methylthio)acridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis methods for 9-(methylthio)acridine, a key heterocyclic compound with potential applications in medicinal chemistry. This document details the core synthetic pathways, experimental protocols, and quantitative data to facilitate the efficient and reproducible preparation of this molecule in a laboratory setting.

Core Synthesis Strategy: Nucleophilic Substitution of 9-Chloroacridine

The primary and most effective method for the synthesis of 9-(methylthio)acridine is the nucleophilic aromatic substitution of 9-chloroacridine. The electron-withdrawing nature of the acridine ring system makes the 9-position highly susceptible to attack by nucleophiles. In this case, a methylthiolate source, such as sodium thiomethoxide or methyl mercaptan in the presence of a base, serves as the nucleophile, displacing the chloride to form the desired thioether.

This approach is advantageous due to the ready availability of the starting material, 9-chloroacridine, which can be synthesized from N-phenylanthranilic acid. The reaction is generally high-yielding and proceeds under relatively mild conditions.

Synthesis of the Precursor: 9-Chloroacridine

The necessary precursor, 9-chloroacridine, is typically prepared via the cyclization of N-phenylanthranilic acid using phosphorus oxychloride (POCl₃).[1] This reaction proceeds through the formation of an acyl chloride intermediate, followed by an intramolecular electrophilic aromatic substitution to form the acridone, which is then converted to 9-chloroacridine by the excess POCl₃.

Experimental Protocol for 9-Chloroacridine Synthesis[1]

A mixture of N-phenylanthranilic acid (0.023 mol) and phosphorus oxychloride (0.176 mol) is heated. The reaction mixture is then worked up to yield the crude 9-chloroacridine. For purification, the crude product can be recrystallized from a suitable solvent system.

| Reactant | Moles |

| N-phenylanthranilic acid | 0.023 |

| Phosphorus oxychloride | 0.176 |

| Product | Yield |

| 9-Chloroacridine | 85% |

Table 1: Quantitative data for the synthesis of 9-chloroacridine.

Synthesis of 9-(methylthio)acridine

The synthesis of 9-(methylthio)acridine is achieved by the reaction of 9-chloroacridine with a methylthiolate source. A study by Santelli-Rouvier et al. describes the synthesis of various acridine thioethers, providing a basis for this methodology.[2]

Experimental Protocol for 9-(methylthio)acridine Synthesis

To a solution of 9-chloroacridine in a suitable solvent such as methanol or ethanol, a solution of sodium thiomethoxide in the same solvent is added. The reaction mixture is then stirred, typically at room temperature or with gentle heating, until the reaction is complete, as monitored by thin-layer chromatography. The product is then isolated by removal of the solvent and purified by column chromatography or recrystallization.

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |

| 9-Chloroacridine | Sodium Thiomethoxide | Methanol/Ethanol | Not Specified | Not Specified | Not Specified |

Table 2: Summary of reaction conditions for the synthesis of 9-(methylthio)acridine. Note: Specific quantitative data on yield, reaction time, and temperature were not available in the reviewed literature.

Reaction Pathways and Workflow

The synthesis of 9-(methylthio)acridine can be visualized as a two-step process, starting from N-phenylanthranilic acid. The following diagrams illustrate the chemical transformations and the general experimental workflow.

Caption: Reaction scheme for the synthesis of 9-chloroacridine.

Caption: Reaction scheme for the synthesis of 9-(methylthio)acridine.

Caption: General experimental workflow for the two-step synthesis.

Conclusion

The synthesis of 9-(methylthio)acridine is most effectively achieved through a two-step process commencing with the synthesis of 9-chloroacridine from N-phenylanthranilic acid, followed by a nucleophilic substitution with a methylthiolate source. While the general methodology is well-established, further optimization of the second step, particularly regarding reaction time and temperature, could lead to improved yields and efficiency. This guide provides the foundational knowledge and protocols necessary for the successful synthesis of this important acridine derivative.

References

Methodological & Application

Application Notes and Protocols: 9-(Methylthio)acridine as a Fluorescent Probe for Biopolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine derivatives are a well-established class of fluorescent compounds utilized extensively in biomedical research and drug development due to their ability to interact with biopolymers such as DNA and proteins. Their planar tricyclic structure allows them to intercalate between the base pairs of DNA or bind to specific grooves, leading to significant changes in their photophysical properties. 9-(Methylthio)acridine, a derivative of the acridine core, is emerging as a valuable fluorescent probe for investigating these interactions. Its fluorescence characteristics are sensitive to the local microenvironment, making it a useful tool for studying the structure, function, and binding interactions of biopolymers.

This document provides detailed application notes and experimental protocols for the use of 9-(methylthio)acridine as a fluorescent probe for biopolymers. While specific quantitative data for 9-(methylthio)acridine is limited in the current literature, this guide leverages data from analogous 9-substituted acridine compounds to provide a comprehensive framework for its application.

Principle of Operation